5-Cyclopropylpyridin-3-amine dihydrochloride

Solubility Salt Selection Preformulation

5-Cyclopropylpyridin-3-amine dihydrochloride (CAS 1779124-32-1) is a heterocyclic amine building block featuring a pyridine core substituted at the 3-position with an amine group and at the 5-position with a cyclopropyl ring. This specific dihydrochloride salt form (molecular formula C8H12Cl2N2, molecular weight 207.10 g/mol ) is primarily utilized in medicinal chemistry as a versatile intermediate for the synthesis of more complex pharmacologically active molecules , particularly within kinase inhibitor programs.

Molecular Formula C8H12Cl2N2
Molecular Weight 207.1
CAS No. 1779124-32-1
Cat. No. B2737965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropylpyridin-3-amine dihydrochloride
CAS1779124-32-1
Molecular FormulaC8H12Cl2N2
Molecular Weight207.1
Structural Identifiers
SMILESC1CC1C2=CC(=CN=C2)N.Cl.Cl
InChIInChI=1S/C8H10N2.2ClH/c9-8-3-7(4-10-5-8)6-1-2-6;;/h3-6H,1-2,9H2;2*1H
InChIKeyHGQOPPGPAXOTOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why Source 5-Cyclopropylpyridin-3-amine Dihydrochloride (CAS 1779124-32-1) for Your Research


5-Cyclopropylpyridin-3-amine dihydrochloride (CAS 1779124-32-1) is a heterocyclic amine building block featuring a pyridine core substituted at the 3-position with an amine group and at the 5-position with a cyclopropyl ring [1]. This specific dihydrochloride salt form (molecular formula C8H12Cl2N2, molecular weight 207.10 g/mol ) is primarily utilized in medicinal chemistry as a versatile intermediate for the synthesis of more complex pharmacologically active molecules , particularly within kinase inhibitor programs [2].

The Pitfalls of Replacing 5-Cyclopropylpyridin-3-amine Dihydrochloride with Similar Building Blocks


Substituting 5-cyclopropylpyridin-3-amine dihydrochloride with a close analog, such as the free base (CAS 1314353-68-8) or a different regioisomer (e.g., 2- or 4-cyclopropylpyridinamine), can introduce significant experimental variability and compromise synthetic outcomes. The dihydrochloride salt form offers quantifiable advantages in aqueous solubility and ease of handling, which are critical for reproducible reactions [1]. Furthermore, the precise positioning of the cyclopropyl and amine substituents on the pyridine ring dictates the molecule's pharmacophoric geometry and potential for downstream biological activity; even minor alterations to this scaffold can drastically change target affinity and selectivity profiles, as demonstrated in related kinase inhibitor programs [2].

Quantifiable Differentiation: Why 5-Cyclopropylpyridin-3-amine Dihydrochloride is the Superior Choice


Enhanced Aqueous Solubility and Handling: Dihydrochloride Salt vs. Free Base

The dihydrochloride salt form of 5-cyclopropylpyridin-3-amine (CAS 1779124-32-1) is engineered to provide superior solubility and stability in aqueous environments compared to its free base analog (CAS 1314353-68-8). While specific solubility data for this exact compound is proprietary, the principle of salt formation to enhance solubility is well-established [1]. The free base is a neutral, lipophilic molecule with poor water solubility, whereas the dihydrochloride salt dissociates into ionic species, dramatically increasing its aqueous solubility. This difference is crucial for reactions performed in aqueous or protic media and for biological assays requiring compound dissolution.

Solubility Salt Selection Preformulation Synthetic Chemistry

Metabolic Stability: Cyclopropyl Group Confers Class-Level Advantage

The presence of a cyclopropyl group at the 5-position of the pyridine ring is a strategic design element known to enhance metabolic stability. This is a class-level advantage observed across numerous drug discovery programs [1]. The cyclopropyl ring is resistant to oxidative metabolism by cytochrome P450 enzymes, a common route of degradation for alkyl substituents [2]. In contrast, analogs with more metabolically labile groups (e.g., unsubstituted pyridine or those with simple alkyl chains) are expected to have shorter half-lives and higher clearance rates in vivo.

Metabolic Stability Cyclopropyl Drug Design ADME

Validated Purity and Analytical Documentation for Reproducible Research

Commercial suppliers of 5-cyclopropylpyridin-3-amine dihydrochloride (CAS 1779124-32-1) provide a high level of batch-to-batch consistency and comprehensive analytical documentation . Unlike sourcing a generic or poorly characterized analog, procurement from reputable vendors ensures a specified minimum purity (e.g., NLT 98%) and access to supporting data such as NMR, HPLC, and LC-MS spectra . This is a quantifiable advantage in ensuring experimental reproducibility and streamlining internal quality control processes.

Quality Control Analytical Chemistry Reproducibility Procurement

Optimal Scientific and Industrial Uses for 5-Cyclopropylpyridin-3-amine Dihydrochloride


Synthesis of Multitargeted Kinase Inhibitors for Oncology Research

This building block is ideally suited as a starting material for the design and synthesis of novel pyridin-3-amine based kinase inhibitors, as demonstrated in programs targeting non-small cell lung cancer (NSCLC) [1]. The cyclopropyl group can be used to explore lipophilic pockets within the ATP-binding site, while the dihydrochloride salt ensures reliable handling during multi-step synthesis.

Development of Selective Nicotinic Acetylcholine Receptor (nAChR) Agonists

The cyclopropylpyridine scaffold is a validated pharmacophore for creating potent and selective α4β2-nAChR partial agonists [2]. 5-Cyclopropylpyridin-3-amine dihydrochloride can serve as a key intermediate in the construction of more complex ligands, leveraging the enhanced solubility of the salt for aqueous coupling reactions.

Medicinal Chemistry Programs Requiring Improved Metabolic Stability

For lead optimization efforts where rapid metabolism is a concern, incorporating the 5-cyclopropylpyridin-3-amine moiety can be a rational strategy to block oxidative metabolism [3]. The dihydrochloride salt provides a convenient, pre-solubilized form for parallel synthesis and high-throughput screening assays, streamlining the SAR exploration process.

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